1-Isobutyl-1,4-dihydropyrazine-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-9-7(11)8(10)12/h3-4,6H,5H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJADORVSNCNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CNC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isobutyl 1,4 Dihydropyrazine 2,3 Dione and Analogues
Cyclization Reactions for Dihydropyrazine-2,3-dione Scaffold Construction
The construction of the dihydropyrazine-2,3-dione scaffold is typically achieved through cyclization reactions where linear precursors are induced to form the six-membered heterocyclic ring. The choice of starting materials and reaction conditions dictates the final substitution pattern of the molecule.
Condensation Reactions Involving α-Amino Ketones and α-Amino Aldehydes
A fundamental approach to pyrazine (B50134) synthesis involves the dimerization of α-aminocarbonyl compounds. researchgate.netrsc.org In a biomimetic approach, α-amino aldehydes derived from readily available amino acids can undergo dimerization to form 2,5-disubstituted dihydropyrazines, which subsequently oxidize to the corresponding pyrazines. rsc.org
For the synthesis of the 2,3-dione scaffold, a related strategy involves the condensation of an α-amino ketone or aldehyde with a 1,2-dicarbonyl compound, specifically an oxalic acid derivative. For instance, the reaction between an N-substituted α-amino ketone and diethyl oxalate (B1200264) would lead to the desired dihydropyrazine-2,3-dione ring system. The N-substituent, such as the isobutyl group, is introduced via the starting α-amino ketone. The versatility of this method lies in the commercial availability or straightforward synthesis of various α-amino ketones. rsc.org
Approaches Utilizing α-Aminonitriles and Oxalyl Halides
Another synthetic route employs the reaction between α-aminonitriles and oxalyl halides, such as oxalyl chloride. This method provides a direct pathway to the dihydropyrazine-2,3-dione core. The α-aminonitrile, which can be prepared from an aldehyde, an amine (e.g., isobutylamine), and a cyanide source (Strecker reaction), serves as a key intermediate.
The subsequent cyclization with oxalyl chloride involves the formation of two amide bonds to construct the heterocyclic ring. This approach is advantageous as it utilizes readily accessible starting materials to build the complex scaffold in a convergent manner.
Synthesis from α-Amino Acid Amides and 1,2-Dicarbonyl Compounds
The classical synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net A variation of this method, applicable to the synthesis of 1,4-dihydropyrazine-2,3-diones, is the reaction of α-amino acid amides with 1,2-dicarbonyl compounds like glyoxal (B1671930) or its derivatives.
In this reaction, the primary amine of the α-amino acid amide reacts with one of the carbonyl groups, and the amide nitrogen reacts with the second carbonyl group, leading to the cyclized product. To obtain 1-Isobutyl-1,4-dihydropyrazine-2,3-dione, an N-isobutyl-α-amino acid amide would be the required starting material. The reaction proceeds through a dihydropyrazine (B8608421) intermediate that may require subsequent oxidation to yield the final product.
Ring-Closure Strategies from Diketopiperazine Precursors
Diketopiperazines (DKPs), or piperazine-2,5-diones, are cyclic dipeptides that are common scaffolds in natural products. researchgate.netbaranlab.org While structurally isomeric to dihydropyrazine-2,3-diones, their conversion is not straightforward. However, strategies involving precursors that could lead to DKPs can sometimes be diverted to form the 2,3-dione isomer under specific conditions.
More direct approaches may involve the chemical modification of a related heterocyclic system. For example, a ring expansion of a smaller ring system, such as a tetramic acid (pyrrolidine-2,4-dione), has been used to access N-oxy-2,5-diketopiperazines. nih.gov While not directly yielding the 2,3-dione, such strategies highlight the potential for ring expansion and rearrangement reactions in constructing complex heterocyclic cores from simpler precursors.
Sequential Three-Component Reaction Protocols
Multicomponent reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step. A sequential three-component reaction has been developed for the assembly of polysubstituted 2,3-dioxo-1,4,5,6-tetrahydropyrazines. researchgate.net This protocol involves the reaction of a primary aliphatic amine, a 1,2-diaza-1,3-diene (DD), and oxalyl chloride. researchgate.netresearchgate.net
The reaction sequence begins with an aza-Michael addition of the primary amine (such as isobutylamine) to the azo-ene system of the 1,2-diaza-1,3-diene. This is followed by a ring-closure reaction with oxalyl chloride to furnish the pyrazine-2,3-dione scaffold. researchgate.net This method is notable for its ability to generate a variety of substituted products by simply changing the starting amine and diaza-diene.
| Primary Amine | 1,2-Diaza-1,3-diene (Substituents) | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | R1=Ph, R2=H, R3=Me | 1-benzyl-5,6-dimethyl-5-phenyl-1,4,5,6-tetrahydropyrazine-2,3-dione | 85 |
| n-Butylamine | R1=Ph, R2=H, R3=Me | 1-butyl-5,6-dimethyl-5-phenyl-1,4,5,6-tetrahydropyrazine-2,3-dione | 82 |
| Cyclohexylamine | R1=Ph, R2=H, R3=Me | 1-cyclohexyl-5,6-dimethyl-5-phenyl-1,4,5,6-tetrahydropyrazine-2,3-dione | 80 |
| Isobutylamine | R1=Ph, R2=H, R3=Me | 1-isobutyl-5,6-dimethyl-5-phenyl-1,4,5,6-tetrahydropyrazine-2,3-dione | 81 |
Advanced Synthetic Approaches to Dihydropyrazines
Modern synthetic chemistry seeks to improve upon classical methods by employing techniques that offer higher efficiency, milder reaction conditions, and greater sustainability. The synthesis of dihydropyrazines and their derivatives has benefited from such advancements.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. An efficient microwave-assisted synthesis of N,N-diacyl-1,4-dihydropyrazine derivatives has been reported, showcasing the potential of this technology to rapidly produce these scaffolds. researchgate.net Similarly, microwave-assisted cascade reactions have been utilized to prepare related pyrazinone structures, suggesting that these techniques could be adapted for the synthesis of this compound. researchgate.net
Other advanced approaches include the development of novel catalytic systems, the use of flow chemistry for continuous production and improved safety, and photocatalytic methods that utilize light to drive chemical reactions. These cutting-edge techniques hold promise for the future development of more efficient and selective syntheses of complex heterocyclic molecules.
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-nitrogen bonds essential for constructing heterocyclic systems like 1,4-dihydropyrazine-2,3-diones. These reactions are prized for their efficiency and functional group tolerance.
One prominent strategy involves the intramolecular cyclization of appropriately functionalized precursors. For instance, a palladium catalyst can facilitate the cyclization of an N-alkenyl-α-amino amide or a related substrate. The general mechanism involves the oxidative addition of a palladium(0) species to a carbon-halogen or triflate bond, followed by an intramolecular aminopalladation or carbopalladation, and concluding with a reductive elimination or β-hydride elimination step to regenerate the catalyst and yield the desired heterocyclic product. researchgate.net
Cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to construct the dihydropyrazine-2,3-dione skeleton. This approach typically involves the coupling of an amine with an aryl or vinyl halide. For the synthesis of this compound, this could entail the reaction of a precursor containing a primary or secondary amine with a suitable vinyl halide in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.govmit.edunih.gov The choice of ligand is crucial for the success of these reactions, influencing both the reaction rate and selectivity.
The following table summarizes representative palladium-catalyzed reactions that can be adapted for the synthesis of 1,4-dihydropyrazine-2,3-dione analogues.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 | 75-90 |
| Pd(OAc)₂ | BINAP | K₂CO₃ | DMF | 100 | 70-85 |
| [Pd(allyl)Cl]₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 90-120 | 80-95 |
Biomimetic Synthetic Pathways for Pyrazine Core Formation
Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. In the context of pyrazine core formation, a common biomimetic approach involves the dimerization of α-amino aldehydes or α-amino ketones. This pathway is believed to mimic the biosynthesis of many pyrazine-containing natural products.
For the synthesis of a 1,4-dihydropyrazine-2,3-dione, a plausible biomimetic route would start with the appropriate α-amino acid precursor. For this compound, this would likely involve a derivative of leucine. The key step is the controlled self-condensation of two molecules of an α-amino aldehyde or a related species. This dimerization is often followed by an oxidation step to form the stable pyrazine ring.
The general biomimetic pathway can be outlined as follows:
Formation of an α-amino aldehyde or ketone: This can be achieved through the reduction of the corresponding N-protected α-amino acid or by other standard organic transformations.
Dimerization: Two molecules of the α-amino aldehyde undergo a self-condensation reaction to form a dihydropyrazine intermediate.
Oxidation and subsequent modification: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine or further modified to yield the desired 1,4-dihydropyrazine-2,3-dione.
While conceptually elegant, biomimetic syntheses can sometimes be lower yielding than traditional synthetic methods and may require careful control of reaction conditions to prevent the formation of side products.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. bioorganica.org.uasid.ir This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. bioorganica.org.ua
The synthesis of 1,4-dihydropyrazine-2,3-dione and its analogues can be significantly expedited using microwave technology. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction for preparing dihydropyridines which are structurally related to dihydropyrazines, has been successfully adapted to microwave conditions. bioorganica.org.ua A similar approach could be envisioned for the synthesis of the dihydropyrazine-2,3-dione core, potentially involving a one-pot condensation of an α-dicarbonyl compound, an amine (such as isobutylamine), and another suitable component under microwave irradiation.
The benefits of microwave-assisted synthesis include:
Rapid reaction times: Reactions that might take hours or days with conventional heating can often be completed in minutes. nih.gov
Higher yields: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.
Improved energy efficiency: Microwave heating is more targeted and efficient than conventional heating methods.
The following table provides a comparison of conventional and microwave-assisted synthesis for a related heterocyclic synthesis, highlighting the advantages of the latter.
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | Ethanol | 80 | 12 h | 65 |
| Microwave | Ethanol | 100 | 10 min | 92 |
| Conventional (Solvent-free) | - | 120 | 2 h | 70 |
| Microwave (Solvent-free) | - | 130 | 5 min | 88 |
Regioselectivity and Stereoselectivity in Dihydropyrazine-2,3-dione Synthesis
Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules like substituted 1,4-dihydropyrazine-2,3-diones.
Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of unsymmetrically substituted dihydropyrazine-2,3-diones, achieving high regioselectivity is crucial. For example, in a condensation reaction between an unsymmetrical α-dicarbonyl compound and an amine, the amine could potentially react at either of the two carbonyl groups. The regiochemical outcome can be influenced by several factors, including:
Steric hindrance: The amine will preferentially attack the less sterically hindered carbonyl group.
Electronic effects: The electronic nature of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups.
Reaction conditions: The choice of catalyst, solvent, and temperature can also play a significant role in directing the regioselectivity of the reaction. nih.govsioc-journal.cn
Stereoselectivity deals with the preferential formation of one stereoisomer over another. If the 1,4-dihydropyrazine-2,3-dione contains one or more chiral centers, controlling the stereochemistry is essential. For instance, if a chiral center is present at the 5- or 6-position of the dihydropyrazine ring, it is often desirable to synthesize a single enantiomer or diastereomer.
Strategies for achieving stereoselectivity include:
Use of chiral starting materials: Employing an enantiomerically pure starting material can lead to the formation of a stereochemically defined product.
Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
Asymmetric catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. This is a highly efficient method for generating enantiomerically enriched products.
The development of stereoselective synthetic methods for 1,4-dihydropyrazine-2,3-diones is an active area of research, with the potential to provide access to novel compounds with specific biological activities.
Chemical Reactivity and Transformation Mechanisms of 1 Isobutyl 1,4 Dihydropyrazine 2,3 Dione
Photochemical Behavior and Photorearrangements
The photochemical properties of dihydropyrazine-2,3-dione systems are characterized by their capacity to undergo significant structural rearrangements upon exposure to light. These transformations are pivotal for the synthesis of novel heterocyclic structures.
Ultraviolet (UV) or visible light irradiation of dihydropyrazine-2,3-dione derivatives and related systems, such as 2,3-dihydropyrazine 1,4-dioxides, instigates intramolecular cyclization and rearrangement reactions. nih.govacs.org A common outcome of these photoprocesses is the conversion of a nitrone moiety, present in the dioxide precursors, into a highly strained oxaziridine (B8769555) ring, leading to the formation of bi- or polycyclic systems. nih.govresearchgate.net For instance, upon UV irradiation, 5,6-dichloro-1,4-dihydro-1,4-dimethylpyrazine-2,3-dione rearranges to form 2-(dichloromethylene)-1,3-dimethylimidazolidine-4,5-dione. rsc.org This reaction demonstrates the susceptibility of the dihydropyrazine-2,3-dione core to undergo significant skeletal changes under photochemical conditions. The highly strained three-membered oxaziridine ring is known for its reactivity and utility as an oxidizing agent in various organic transformations. rowan.edu
The photochemical conversion of a nitrone to an oxaziridine is a well-studied process that provides insight into the behavior of related dihydropyrazine (B8608421) systems. nih.gov Computational studies, such as those using the Complete Active Space Self-Consistent Field (CASSCF) method, have shown that this transformation involves non-radiative decay channels from the first excited singlet state (S1). rsc.org These channels proceed through biradicaloid conical intersection points, which are significantly lower in energy than the S1 state. rsc.org The formation of the oxaziridine ring is a key feature in the photochemistry of aryl-substituted 2,3-dihydropyrazine 1,4-dioxides. nih.gov This transformation from a nitrone to an oxaziridine is a fundamental reaction that can also be promoted by visible light, expanding the versatility of this synthetic pathway. rowan.edudntb.gov.ua The zwitterionic character of the nitrone group facilitates the intermolecular cyclization to the oxaziridine product. rowan.edu
The specific outcome of the photochemical reactions of dihydropyrazine-2,3-dione systems is highly dependent on the experimental conditions, particularly the wavelength of light and the choice of solvent. nih.gov
Wavelength: The irradiation wavelength can dictate the regioselectivity of the reaction. For example, in the case of aryl-substituted 2,3-dihydropyrazine 1,4-dioxides, UV light (365 nm) can lead to the cyclization of both nitrone moieties within the molecule. In contrast, visible light irradiation (450 nm) allows for the regiospecific conversion of only the aldonitrone unit, resulting in a different bicyclic product. nih.gov
Solvent: The solvent environment can influence the reaction pathways and rates. Studies on the sensitized photooxygenation of 5,6-disubstituted-2,3-dihydropyrazines have shown that the total rate constant is dependent on solvent parameters. nih.gov For instance, the rate constants for the reaction of 5,6-dimethyl-2,3-dihydropyrazine (B95150) with singlet oxygen vary significantly across different solvents, indicating the role of solvent polarity and other microscopic parameters in stabilizing intermediates or transition states. nih.gov In the photorearrangement of 5,6-dichloro-1,4-dihydro-1,4-dimethylpyrazine-2,3-dione, the presence of moisture (a change in solvent conditions) leads to the formation of dimethylimidazolidinetrione instead of the expected imidazolidine-4,5-dione derivative. rsc.org
Table 1: Influence of Wavelength on Photochemical Cyclization of 5-aryl-2,3-dihydropyrazine 1,4-dioxides
| Irradiation Wavelength | Reactive Moiety | Outcome | Reference |
|---|---|---|---|
| 365 nm (UV) | Both nitrone moieties | Cyclization of both units | nih.gov |
| 450 nm (Visible) | Aldonitrone unit only | Regiospecific cyclization | nih.gov |
Electrochemical Properties and Redox Behavior of Dihydropyrazine-2,3-diones
The electrochemical characteristics of dihydropyrazine-2,3-diones are fundamental to understanding their behavior in redox reactions. Cyclic voltammetry is a key technique used to investigate these properties. nih.gov While specific data for 1-isobutyl-1,4-dihydropyrazine-2,3-dione is not extensively documented, the behavior of related pyrazine-based systems provides valuable insights. beilstein-journals.orgbeilstein-journals.org
Pyrazine (B50134) and its derivatives can undergo stable oxidation-reduction processes. nih.gov The introduction of electron-donating or electron-withdrawing groups to the pyrazine ring significantly influences the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which in turn affects their redox potentials. nih.govbeilstein-journals.org For dihydropyrazine systems, the core structure is more electron-rich compared to its aromatic pyrazine counterpart, suggesting it would be more susceptible to oxidation. The redox process typically involves the transfer of electrons, and the stability of the resulting radical cations or anions determines the reversibility of the electrochemical waves observed in cyclic voltammograms. nih.gov The electrochemical sensing of DNA has been demonstrated using novel pyrido[2,3-b]pyrazine (B189457) derivatives, highlighting the redox-active nature of these heterocyclic systems. rsc.org
Hydrolytic Transformations and Stability
The stability of the 1,4-dihydropyrazine-2,3-dione ring system towards hydrolysis is a critical aspect of its chemical profile. The presence of amide-like linkages within the ring suggests a potential susceptibility to hydrolysis under certain conditions, such as in the presence of strong acids or bases, or even moisture during other transformations.
A notable example of a hydrolytic transformation is observed during the photoirradiation of 5,6-dichloro-1,4-dihydro-1,4-dimethylpyrazine-2,3-dione. rsc.org In the presence of moisture, the reaction yields dimethylimidazolidinetrione. This indicates that water can participate in the reaction cascade following the initial photorearrangement, leading to a ring-contracted product through a hydrolytic pathway. rsc.org This finding suggests that the stability of intermediates formed during reactions of dihydropyrazine-2,3-diones can be sensitive to the presence of water.
Oxidative Aromatization Pathways to Pyrazine Derivatives
One of the most characteristic reactions of dihydropyrazine systems is their oxidative aromatization to form the corresponding pyrazine derivatives. researchgate.net This transformation is a synthetically useful method for accessing substituted pyrazines, which are important compounds in various fields. The oxidation of the dihydropyrazine ring can be achieved using a range of oxidizing agents. researchgate.net
The classical preparation of pyrazines often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form a dihydropyrazine, which is then oxidized. researchgate.net Common oxidizing agents for this purpose include copper(II) oxide and manganese oxide. researchgate.net This process is analogous to the well-established oxidative aromatization of other dihydroheterocycles, such as 1,4-dihydropyridines. mdpi.com The driving force for this reaction is the formation of the stable, aromatic pyrazine ring system. In some cases, this aromatization can compete with other oxidative transformations, depending on the substrate and reaction conditions. mdpi.com The oxidation of substituted quinoxaline (B1680401) (a benzopyrazine) derivatives is also a known route to prepare pyrazine carboxylic acids, further illustrating the tendency of the reduced pyrazine core to aromatize. researchgate.net
Reactions with Nucleophilic and Electrophilic Reagents
The reactivity of the this compound core is characterized by its susceptibility to attack by both nucleophiles and electrophiles at various positions. The electron-withdrawing effect of the adjacent carbonyl groups and the nitrogen atoms makes the carbon atoms of the pyrazine ring electrophilic, while the nitrogen and oxygen atoms possess lone pairs of electrons, rendering them nucleophilic.
Reactions with Nucleophiles:
Nucleophilic attack can occur at the carbon atoms of the pyrazine ring, particularly at the C-5 and C-6 positions, which are activated by the adjacent imide functionality. The nature of the nucleophile and the reaction conditions will determine the outcome of the reaction. Strong nucleophiles can lead to addition reactions, while others might induce ring-opening or other transformations. Michael addition reactions have been reported for some 1,4-dihydropyrazine (B12976148) derivatives, suggesting a potential pathway for the functionalization of the 1-isobutyl derivative. researchgate.net
Expected Reactions with Nucleophilic Reagents
| Nucleophile | Potential Reaction Type | Expected Product |
| Grignard Reagents (R-MgX) | Nucleophilic Addition | Addition to a carbonyl group, leading to a tertiary alcohol. |
| Organolithium Reagents (R-Li) | Nucleophilic Addition | Similar to Grignard reagents, addition to a carbonyl group. |
| Amines (R-NH2) | Nucleophilic Acyl Substitution | Potential ring-opening via attack at a carbonyl carbon. |
| Hydrides (e.g., NaBH4, LiAlH4) | Reduction | Reduction of one or both carbonyl groups to hydroxyl groups. |
| Thiols (R-SH) | Michael Addition | Addition to the C-5 or C-6 position of the dihydropyrazine ring. |
Reactions with Electrophiles:
Electrophilic attack can occur at the nitrogen atoms of the dihydropyrazine ring, as they possess lone pairs of electrons. Alkylation and acylation are common electrophilic reactions for such heterocyclic systems. The isobutyl group at the N-1 position will sterically hinder attack at this nitrogen, potentially directing electrophiles to the N-4 position.
Expected Reactions with Electrophilic Reagents
| Electrophile | Potential Reaction Type | Expected Product |
| Alkyl Halides (R-X) | N-Alkylation | Alkylation at the N-4 position. |
| Acyl Halides (R-CO-X) | N-Acylation | Acylation at the N-4 position. |
| Nitrating Agents (e.g., HNO3/H2SO4) | Nitration | Nitration on the pyrazine ring, if aromaticity can be achieved. |
| Halogens (e.g., Br2) | Halogenation | Halogenation at the C-5 or C-6 position. |
Derivatization Strategies and Functional Group Transformations on the Dihydropyrazine-2,3-dione Core
The dihydropyrazine-2,3-dione core of this compound serves as a versatile scaffold for the synthesis of a variety of derivatives with potentially interesting biological and chemical properties. nih.gov Derivatization can be achieved through reactions that target the nitrogen atoms, the carbonyl groups, or the carbon atoms of the pyrazine ring.
Functional Group Transformations:
The existing functional groups on the dihydropyrazine-2,3-dione core can be transformed to introduce new functionalities. For instance, the carbonyl groups can be converted into other functional groups, and the N-H bond at the N-4 position provides a handle for various substitutions.
Potential Derivatization and Functional Group Transformations
| Target Site | Reagent/Reaction Condition | Transformation/Product |
| N-4 Position | Alkyl halides, Acyl chlorides | N-alkylation or N-acylation to introduce various substituents. |
| Carbonyl Groups | Grignard reagents, Organolithium reagents | Conversion of carbonyls to tertiary alcohols. |
| Carbonyl Groups | Lawesson's reagent | Thionation to produce the corresponding thiocarbonyl derivatives. |
| Dihydropyrazine Ring | Dehydrogenating agents | Aromatization to the corresponding pyrazine-2,3-dione. |
| Dihydropyrazine Ring | Diels-Alder Reaction | The double bond in the dihydropyrazine ring could act as a dienophile. |
The chemical transformations of pyrazine derivatives, such as nitration, acetylation, esterification, bromination, and amidation, provide a blueprint for potential derivatization strategies for the this compound core. These reactions would allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for various applications.
Theoretical and Computational Chemistry Studies of Dihydropyrazine 2,3 Dione Systems
Quantum Chemical Calculations (e.g., DFT) for Structural and Electronic Characterization
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the structural and electronic properties of molecules. For dihydropyrazine-2,3-dione systems, DFT calculations are instrumental in understanding their fundamental characteristics.
Geometry Optimization and Conformational Analysis
The geometry of the 1,4-dihydropyrazine (B12976148) ring is a critical determinant of its properties. Theoretical studies on related heterocyclic systems, such as 1,4-dihydropyridines, have shown that the ring can adopt a very flat boat conformation, which can easily undergo defolding to a planar arrangement. For substituted dihydropyridones, the central six-membered ring typically adopts a half-chair conformation. The presence of substituents, such as the isobutyl group in 1-Isobutyl-1,4-dihydropyrazine-2,3-dione, can significantly influence the conformational preference. Substituents that can engage in conjugation with the π-system of the ring have a more pronounced effect on the ring's geometry.
Conformational analysis of related N,N'-diacyl-1,4-dihydropyrazine derivatives has been investigated using DFT calculations, which confirmed the existence of different rotamers (syn- and anti-conformers) and allowed for the calculation of the interconversion barriers between them. This indicates that the substituents on the nitrogen atoms play a crucial role in the molecule's three-dimensional structure and dynamics.
Below is a hypothetical data table illustrating the kind of structural parameters that can be obtained from DFT-based geometry optimization for a generic 1-alkyl-1,4-dihydropyrazine-2,3-dione.
| Parameter | Value (Å or °) | Description |
| C2=C3 Bond Length | ~1.35 | Double bond character between the carbonyl carbons. |
| C5=C6 Bond Length | ~1.34 | Ene-amide double bond character. |
| N1-C2 Bond Length | ~1.40 | Single bond with partial double bond character. |
| N4-C3 Bond Length | ~1.40 | Single bond with partial double bond character. |
| C5-N4-C3 Dihedral Angle | Varies | Defines the puckering of the dihydropyrazine (B8608421) ring. |
| C6-N1-C2 Dihedral Angle | Varies | Defines the puckering of the dihydropyrazine ring. |
Note: The values in this table are illustrative and based on general knowledge of similar heterocyclic systems. Actual values for this compound would require specific calculations.
Analysis of Aromaticity and Electrostatic Potential
The aromaticity of the dihydropyrazine ring system is a topic of interest. While the pyrazine (B50134) ring itself is aromatic, the 1,4-dihydro form disrupts the continuous π-conjugation, leading to a non-aromatic or anti-aromatic character depending on the specific electronic structure. Computational methods like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify the degree of aromaticity. Studies on dihydropyrazine annulated polyacenes have shown that the dihydropyrazine units can influence the aromaticity of the entire molecular framework.
The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a this compound molecule, the ESP would likely show negative potential around the oxygen atoms of the dione (B5365651) functionality, indicating their nucleophilic character. The regions around the N-H or N-alkyl groups would exhibit different electrostatic potentials depending on the electron-donating or -withdrawing nature of the substituents.
Prediction of Chemical Reactivity and Stability
DFT calculations provide several descriptors for predicting chemical reactivity and stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
For dihydropyrazine derivatives, the HOMO is often localized on the electron-rich enamine-like double bond, while the LUMO is typically centered on the electron-deficient dione part of the molecule. The isobutyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity compared to an unsubstituted analog.
A hypothetical table of reactivity descriptors for a generic 1-alkyl-1,4-dihydropyrazine-2,3-dione is presented below.
| Descriptor | Value (eV) | Implication |
| HOMO Energy | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.0 to 5.0 | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |
Note: These values are estimations based on typical ranges for organic molecules and would need to be calculated specifically for this compound.
Molecular Dynamics and Simulation of Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment.
In a biological context, MD simulations have been used to study the interaction of diketopiperazine systems with enzymes. nih.govnih.gov These studies reveal how the molecule's conformation can change upon binding to a protein and which intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, hydrophobic interactions) are crucial for this binding. The isobutyl group of this compound would likely engage in hydrophobic interactions within a protein's binding pocket.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For dihydropyrazine-2,3-dione systems, several types of reactions can be investigated.
One important reaction is tautomerism. The dihydropyrazine-2,3-dione can potentially exist in different tautomeric forms, such as an enol or a keto-enol form. DFT calculations can determine the relative stabilities of these tautomers and the energy barriers for their interconversion.
Another area of interest is cycloaddition reactions. The reactivity of dihydropyrazines in cycloaddition reactions has been studied using DFT, revealing stepwise pathways involving betaine (B1666868) intermediates. The presence of the dione functionality and the isobutyl substituent would modulate the reactivity of the dihydropyrazine core in such reactions.
Excited State Investigations for Photochemical Process Understanding
The interaction of dihydropyrazine-2,3-dione systems with light can lead to various photochemical processes. Computational methods, such as Time-Dependent DFT (TD-DFT), are used to calculate excited state energies and properties, providing insights into potential photochemical reactions.
Studies on the photochemical oxidation of N,N'-diacyl-1,4-dihydropyrazines suggest that a [2+2] cycloaddition of oxygen to the double bond is a plausible mechanism upon irradiation. tandfonline.com For this compound, TD-DFT calculations could predict the absorption spectrum and identify the nature of the electronic transitions (e.g., n→π* or π→π*). This information is crucial for understanding whether the molecule is likely to undergo photochemical reactions, such as oxidation, dimerization, or ring-contraction, upon exposure to light. Investigations into the photochemical behavior of 5-aryl-2,3-dihydropyrazine 1,4-dioxides have shown that the reaction pathways are dependent on the irradiation wavelength and the solvent used. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations Within the Dihydropyrazine 2,3 Dione Framework
Influence of Substituent Nature and Position on Chemical Reactivity
The chemical reactivity of the 1,4-dihydropyrazine-2,3-dione ring is highly dependent on the electronic and steric properties of its substituents. The core structure contains several sites amenable to modification, including the nitrogen atoms at positions 1 and 4, and the carbon atoms at positions 5 and 6. The interplay of inductive and resonance effects, along with steric hindrance, dictates the molecule's reactivity towards metabolic enzymes and target receptors.
The following table summarizes the general influence of different substituent types at various positions on the dihydropyrazine-2,3-dione ring's reactivity.
| Position | Substituent Type | Predicted Effect on Reactivity | Rationale |
| N1 / N4 | Small Alkyl (e.g., Methyl) | Baseline reactivity | Minimal steric hindrance and moderate inductive electron donation. |
| Bulky Alkyl (e.g., Isobutyl) | Decreased reactivity at N1/N4 | Steric shielding of the nitrogen atom and adjacent carbonyls. | |
| Aryl | Modified π-system reactivity | Potential for resonance effects, altering electron density across the ring. | |
| C5 / C6 | Electron-Donating (e.g., -OCH₃) | Increased ring nucleophilicity | Donates electron density into the ring system. |
| Electron-Withdrawing (e.g., -Cl) | Decreased ring nucleophilicity | Withdraws electron density, making the ring less reactive to electrophiles. |
Impact of N-Substitution Patterns on Molecular Recognition and Interactions
Substituents on the nitrogen atoms (N1 and N4) are pivotal for molecular recognition, as they directly influence the molecule's ability to form key interactions with biological targets such as enzymes or receptors. nih.gov The size, shape, and chemical nature of these N-substituents dictate the types of non-covalent interactions that can be formed.
Hydrogen Bonding: The dione (B5365651) structure features two carbonyl oxygens that can act as hydrogen bond acceptors. libretexts.org The amide-like nitrogen atoms, when unsubstituted (N-H), can act as hydrogen bond donors. However, substitution, as in 1-Isobutyl-1,4-dihydropyrazine-2,3-dione, removes this hydrogen bond donor capability at the N1 position. The ability of a molecule to form specific hydrogen bond networks is often a critical determinant of its binding affinity and selectivity. nih.gov The N-acylhydrazone framework, which is structurally related, demonstrates the importance of the amide C(O)-NH linkage in forming intermolecular hydrogen bonds that can lead to dimerization or interaction with polar solvents. nih.govbohrium.com
The table below illustrates how different N-substituents can influence molecular interactions.
| N-Substituent | Potential Interaction Type | Implication for Molecular Recognition |
| -H | Hydrogen Bond Donor | Allows for interaction with hydrogen bond acceptors (e.g., carbonyls) in the active site. |
| -CH₃ (Methyl) | Hydrophobic Interaction | Fills small hydrophobic pockets. |
| -CH₂CH(CH₃)₂ (Isobutyl) | Enhanced Hydrophobic Interaction | Occupies larger, branched hydrophobic pockets, potentially increasing affinity and selectivity. |
| -CH₂-Phenyl (Benzyl) | Hydrophobic & π-π Stacking | Can engage in both hydrophobic interactions and π-stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |
Relationship between Ring Conformation and Active Site Interactions
The three-dimensional shape of the dihydropyrazine-2,3-dione ring is a crucial factor in its ability to bind effectively to a biological target. Unlike aromatic pyrazine (B50134), the 1,4-dihydropyrazine (B12976148) ring is non-planar. Computational and experimental studies on the analogous 1,4-dihydropyridine (B1200194) system suggest that the ring typically adopts a flattened boat-like conformation. nih.govresearchgate.net This deviation from planarity is essential for positioning substituents in the correct spatial orientation for optimal interaction with an enzyme's active site.
The boat conformation creates pseudo-axial and pseudo-equatorial positions for substituents. libretexts.orgwikipedia.org The energetic favorability of a substituent occupying one position over the other depends on steric interactions with other parts of the molecule. For instance, large N-substituents may preferentially adopt a pseudo-equatorial position to minimize steric clash (1,3-diaxial-like interactions) with substituents on the C5 and C6 atoms. beilstein-journals.org
The flexibility of the ring is also important. A rigid ring may lock substituents into a favorable conformation for binding, enhancing potency. However, some degree of flexibility might be required for the molecule to adapt its shape to fit into the active site, a concept known as "induced fit." The transition between different conformations, such as the chair, boat, and twist-boat forms observed in cyclohexane, involves energy barriers. libretexts.orgyoutube.com The specific conformation adopted by the dihydropyrazine-2,3-dione ring within a protein's binding site will be the one that maximizes favorable interactions and minimizes unfavorable steric clashes. Molecular docking studies are often employed to predict these preferred binding poses and conformations. las.ac.cnresearchgate.net
| Conformation | Key Feature | Implication for Active Site Interaction |
| Planar | High energy, eclipsed interactions | Unlikely conformation, would lead to significant strain. |
| Flattened Boat | Staggered hydrogens, pseudo-axial/equatorial positions | The likely low-energy conformation. nih.govresearchgate.net Allows substituents to project into specific regions of a binding site. |
| Twist-Boat | Reduced flagpole interactions | A flexible intermediate conformation that may be adopted during the binding process. libretexts.org |
Rational Design Principles for Modulating Dihydropyrazine-2,3-dione Properties
Based on the SAR principles discussed, a set of rational design strategies can be formulated to modulate the properties of dihydropyrazine-2,3-dione derivatives for therapeutic applications, such as kinase inhibition. nih.govmdpi.comnih.govresearchgate.net The goal is to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Scaffold Hopping and Core Modification : The dihydropyrazine-2,3-dione core can serve as a bioisostere for other known pharmacophores, such as quinoline (B57606) or other heterocyclic systems, to create novel chemical entities with potentially improved properties or different target profiles. mdpi.com
Targeting Hydrophobic Pockets via N-Substitution : The N1 and N4 positions are ideal for introducing substituents that target specific hydrophobic pockets within an enzyme's active site. Varying the size, length, and branching of alkyl chains (e.g., methyl, ethyl, isobutyl, cyclopropyl) or introducing aryl groups can fine-tune the van der Waals and hydrophobic interactions to enhance binding affinity. For kinase inhibitors, these groups often occupy the region near the "gatekeeper" residue.
Introducing Hydrogen Bond Donors/Acceptors : While the core dione provides two hydrogen bond acceptors, adding functional groups to substituents (e.g., hydroxyls, amides on an N-aryl ring) can introduce new hydrogen bonding opportunities with the target protein, thereby increasing binding specificity and affinity.
Conformational Restriction : Introducing cyclic structures or bulky substituents can restrict the rotational freedom of the molecule. This can pre-organize the compound into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. For example, fusing a ring to the C5-C6 bond could lock the dihydropyrazine (B8608421) ring into a specific boat-like pucker.
Modulating Physicochemical Properties : Substituents can be chosen to alter properties like solubility and membrane permeability. For example, adding polar groups can increase aqueous solubility, while lipophilic groups can enhance cell penetration. Balancing these properties is a key aspect of rational drug design. researchgate.net
The following table provides a summary of design strategies based on desired outcomes.
| Desired Outcome | Design Strategy | Example Modification |
| Increase Potency | Optimize hydrophobic interactions. | Introduce a branched alkyl group (e.g., isobutyl) at N1 to fit a specific pocket. |
| Enhance Selectivity | Exploit unique features of the target's active site. | Add a substituent that forms a specific hydrogen bond with a non-conserved residue. |
| Improve Solubility | Introduce polar functional groups. | Add a hydroxyl or morpholino group to a substituent on the N4 position. |
| Increase Cell Permeability | Increase lipophilicity. | Replace a polar substituent with a non-polar one, such as a chloro or methyl group. |
By systematically applying these principles, medicinal chemists can navigate the chemical space around the 1,4-dihydropyrazine-2,3-dione scaffold to develop novel compounds with optimized therapeutic potential.
Mechanistic Biological Studies and Biochemical Target Interactions of Dihydropyrazine 2,3 Dione Compounds
Interactions with Enzymes and Receptors: Mechanistic Insights
Compounds featuring the dihydropyrazine-dione core and its bioisosteres have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The mechanism of action often involves direct interaction with the enzyme's active site.
For instance, derivatives of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one have been developed as highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4). nih.gov An initial screening identified a dihydropteridinone compound, BI-D1870, as an unselective kinase inhibitor. nih.gov Through a structure-based design strategy, the scaffold was modified to a dihydropyridopyrazinone, which led to compounds with high selectivity for MKK4. nih.gov The binding mechanism relies on specific polar interactions within the kinase's active site, with the carbonyl group on the dione (B5365651) ring playing an essential role in binding. nih.gov Reduction of this carbonyl to a methylene (B1212753) group resulted in a significant loss of activity towards MKK4, highlighting its importance. nih.gov
Similarly, other related heterocyclic structures have been shown to target different kinases. A triazolotriazine-based compound was identified as a dual inhibitor of Glycogen synthase kinase 3β (GSK-3β) and casein kinase 1δ (CK-1δ). nih.gov This compound exhibited two different inhibition mechanisms: classical ATP competition against CK-1δ and a covalent interaction with a cysteine residue (Cys199) in the active site of GSK-3β. nih.gov Furthermore, patent literature describes 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives as covalent inhibitors of KRAS, a key protein in cancer signaling. nih.gov
The table below summarizes the inhibitory activities of some pyrazine-dione analogues and related compounds against various kinases.
| Compound Class | Target Kinase(s) | IC50 Values | Reference |
| 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative 37 | MKK4 | 37 nM | nih.gov |
| 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative 37 | RSK4 | 84 nM | nih.gov |
| Triazolotriazine derivative 12 | GSK-3β | 0.17 µM (170 nM) | nih.gov |
| Triazolotriazine derivative 12 | CK-1δ | 0.68 µM (680 nM) | nih.gov |
Binding Studies with Nucleic Acids
The dihydropyrazine (B8608421) skeleton has been shown to possess DNA strand-breaking capabilities. Studies on a series of dihydropyrazine derivatives revealed that their ability to damage DNA is an inherent property of the chemical scaffold. nih.gov This activity is significantly enhanced in the presence of copper ions (Cu2+) and is believed to be mediated by the generation of active oxygen radicals in aqueous solutions. nih.gov The introduction of methyl groups to the dihydropyrazine skeleton was found to further increase the DNA strand-breaking activity. nih.gov
The proposed mechanism involves the dihydropyrazine compound acting as a source of reactive oxygen species (ROS), which then attack the phosphodiester backbone or the bases of the DNA, leading to single-strand or double-strand breaks. This suggests an indirect interaction mechanism mediated by ROS, rather than a classical intercalation or groove-binding mode for these specific derivatives.
Further studies on related pyrazine (B50134) compounds, such as 2-chloro-3-hydrazinopyrazine (2Cl3HP), have demonstrated a high affinity for DNA. nih.gov Spectroscopic analysis indicated that 2Cl3HP interacts strongly with DNA, with the chloride substituent contributing to a higher binding affinity compared to its non-chlorinated analog. nih.gov
G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich regions, such as telomeres and gene promoter regions. nih.gov The stabilization of these structures by small molecules is a promising strategy for anticancer drug development, as it can interfere with telomere maintenance and oncogene transcription. nih.govresearchgate.net
While direct studies on 1-Isobutyl-1,4-dihydropyrazine-2,3-dione are not available, research on analogous heterocyclic systems provides insight into potential G4 binding mechanisms. For example, kynurenic acid derivatives featuring a dihydroimidazoquinoline-3,5-dione core have been synthesized and evaluated for their G4 binding properties. nih.govresearchgate.netnih.gov NMR spectroscopy studies revealed that these compounds can engage in stable interactions with G-quadruplex structures. nih.govnih.gov
The proposed binding mode involves the planar aromatic system of the compound interacting with the G-tetrads of the quadruplex via π–π stacking. nih.gov Additionally, charged side chains on the ligand can form salt bridges with the phosphate (B84403) groups of the DNA backbone, further stabilizing the complex. nih.gov For one such derivative, the interaction was located at the 3′-end of the G-quadruplex sequence, with the side chain oriented along the DNA groove. nih.govnih.gov This demonstrates that dione-containing heterocyclic scaffolds can be tailored to recognize and stabilize G-quadruplex DNA. The stabilization of G4 structures by ligands has been shown to impede DNA replication and impair transcription initiation, providing a mechanistic basis for their biological effects. nih.govnih.gov
Mechanisms of Cellular Process Modulation
As discussed in section 6.1, the dihydropyrazine-dione scaffold and related structures are effective kinase inhibitors. This activity extends to therapeutically relevant targets like the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. nih.gov Although direct evidence for this compound is lacking, numerous studies on related pyrimidine (B1678525) and pyridopyrimidine derivatives demonstrate the potential for this class of compounds to inhibit EGFR and other receptor tyrosine kinases. nih.govresearchgate.netmdpi.com
For example, certain pyrimidine derivatives have been developed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another critical kinase involved in tumor angiogenesis. nih.gov Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to cell proliferation and survival. nih.gov Similarly, triazolo[4,3-a]pyrazine derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2. frontiersin.org The most potent of these compounds showed inhibitory activity in the nanomolar range against both kinases. frontiersin.org
The ability of these heterocyclic compounds to inhibit multiple kinases simultaneously can be a powerful therapeutic strategy, potentially overcoming resistance mechanisms that arise from the activation of alternative signaling pathways. nih.gov
Reactive oxygen species (ROS) are highly reactive chemical byproducts of normal oxygen metabolism that play dual roles in cell signaling and oxidative stress. nih.govmdpi.com The dihydropyrazine core itself appears to be directly involved in the modulation of ROS pathways.
Studies on the oxidation of a stable 1,4-dihydropyrazine (B12976148) by dioxygen (O2) show that the reaction can proceed via an initial electron transfer from the dihydropyrazine to O2. acs.org This process generates a dihydropyrazine radical cation and a superoxide (B77818) radical (O2•−), a primary ROS. acs.org This intrinsic reactivity suggests that dihydropyrazine-2,3-dione compounds could function as pro-oxidants, increasing intracellular ROS levels.
This mechanism is consistent with findings that dihydropyrazine derivatives can induce DNA strand breaks through the action of active oxygen radicals. nih.gov By increasing the cellular concentration of ROS, these compounds can overwhelm the antioxidant defense systems, leading to oxidative damage to macromolecules like DNA, lipids, and proteins. mdpi.com This increase in oxidative stress can trigger downstream signaling pathways that lead to programmed cell death (apoptosis), a key mechanism for the cytotoxic effects of many anticancer agents. mdpi.com
Microbial and Enzymatic Degradation Pathways of Pyrazine Derivatives
The biodegradation of pyrazine derivatives is a critical area of study due to their widespread presence in the environment, arising from both natural and anthropogenic sources. nih.gov Microorganisms, particularly bacteria, have demonstrated the ability to utilize these compounds as sources of carbon and nitrogen, indicating the presence of specific catabolic pathways. nih.govnih.gov However, the complete degradation pathways and the enzymatic mechanisms involved, especially the crucial step of ring cleavage, are not yet fully elucidated. nih.gov
Bacterial Catabolism Pathways
Several bacterial strains have been identified that can metabolize pyrazine derivatives. These microorganisms are capable of breaking down the stable pyrazine ring, a process of significant environmental relevance. nih.govnih.gov The initial steps in the bacterial catabolism of pyrazines often involve oxidation reactions, such as hydroxylation, which functionalize the ring and prepare it for subsequent cleavage. nih.gov
While comprehensive metabolic maps for a wide range of pyrazine compounds are still under investigation, studies have shown that bacteria can utilize various substituted pyrazines as their sole source of carbon and energy. nih.gov This metabolic capability underscores the adaptability of bacteria to utilize diverse chemical structures for their growth and survival. The degradation of these compounds is essential for nutrient cycling and the detoxification of environments contaminated with pyrazine-containing wastes.
Table 1: Examples of Bacteria Involved in Pyrazine Derivative Degradation
| Bacterial Strain | Degraded Pyrazine Derivatives | Metabolic Feature | Reference |
| Mycobacterium sp. | Various substituted pyrazines | Utilization as sole carbon and energy source | nih.gov |
| Rhodococcus erythropolis | Various substituted pyrazines | Utilization as sole carbon and energy source | nih.gov |
| Various soil bacteria | General pyrazine structures | Biodegradation | nih.govnih.gov |
Enzymatic Ring Cleavage Mechanisms
The central and most challenging step in the degradation of pyrazine derivatives is the enzymatic cleavage of the aromatic ring. This process is energetically demanding due to the inherent stability of the pyrazine structure. While the precise enzymatic mechanisms are not fully understood for pyrazines, insights can be drawn from the well-studied pathways of other aromatic compounds. nih.gov
It is hypothesized that the enzymatic cleavage of the pyrazine ring likely proceeds through oxidative mechanisms, facilitated by enzymes such as dioxygenases. researchgate.net These enzymes would introduce oxygen atoms into the ring, leading to the formation of unstable intermediates that can then undergo spontaneous or enzyme-catalyzed ring opening. The characterization of the initial metabolites in some bacterial degradation pathways supports the involvement of oxidative enzymes. nih.gov However, the specific enzymes responsible for pyrazine ring cleavage and the subsequent degradation pathways of the resulting aliphatic fragments remain an active area of research. nih.gov
Interaction with Biological Macromolecules Beyond Specific Targets (e.g., Albumin)
Beyond their interactions with specific biological targets, pyrazine derivatives, including compounds structurally related to this compound, can interact with abundant biological macromolecules such as serum albumin. These interactions are significant as they can influence the distribution, metabolism, and bioavailability of the compounds in a biological system. nih.govresearchgate.netsemanticscholar.org
Studies on various pyrazine derivatives have demonstrated their ability to bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). nih.govresearchgate.netsemanticscholar.org The primary forces driving these interactions are typically hydrophobic interactions and the formation of hydrogen bonds. nih.govresearchgate.net Molecular docking and spectroscopic studies have indicated that pyrazine derivatives can situate themselves within the hydrophobic pockets of the albumin protein. nih.govresearchgate.net
This binding is often characterized as a static quenching process, where a non-fluorescent complex is formed between the pyrazine derivative and albumin. nih.govresearchgate.net The formation of this complex can lead to conformational changes in the albumin protein, which can be observed using techniques like synchronous fluorescence spectroscopy and circular dichroism. nih.govresearchgate.netnih.gov These structural alterations in albumin may, in turn, affect its physiological functions, including its ability to transport other endogenous and exogenous substances. semanticscholar.org The binding affinity and the extent of conformational change can be influenced by the specific substitutions on the pyrazine ring. nih.gov
Table 2: Summary of Interactions between Pyrazine Derivatives and Serum Albumin
| Interaction Parameter | Observation | Significance | References |
| Binding Mechanism | Primarily static quenching | Formation of a stable ground-state complex | nih.govresearchgate.net |
| Driving Forces | Hydrophobic interactions and hydrogen bonding | Dictates the stability and nature of the interaction | nih.govresearchgate.net |
| Binding Site | Hydrophobic cavities of albumin | Influences which other molecules can be displaced | nih.govresearchgate.net |
| Conformational Changes | Alterations in the secondary structure of albumin | Potential to affect the transport function of albumin | nih.govresearchgate.netnih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques for 1 Isobutyl 1,4 Dihydropyrazine 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, Variable-Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 1-Isobutyl-1,4-dihydropyrazine-2,3-dione, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments, respectively.
In the ¹H NMR spectrum, specific signals would correspond to the protons of the isobutyl group and the dihydropyrazine (B8608421) ring. The isobutyl group would exhibit a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the nitrogen atom. The protons on the dihydropyrazine ring would appear as distinct signals in the olefinic or aromatic region, with their chemical shifts and coupling constants providing insights into their connectivity and the ring's conformation.
While specific data for this compound is not available, the following table provides an example of ¹H and ¹³C NMR data for a related N-substituted 1,4-dihydropyridine (B1200194) derivative, which can serve as a reference for the types of signals expected. scielo.br
| Proton Signal | ¹H Chemical Shift (ppm) | Carbon Signal | ¹³C Chemical Shift (ppm) |
| NH | 8.76-9.19 (in DMSO-d₆) | C=O | ~170 |
| H4 | 4.75-5.02 | C3/C5 | ~145 |
| CH₃ (ring) | ~2.2 | C4 | ~40 |
| CH₂ (alkyl) | Varies | C2/C6 | ~100 |
| CH₃ (alkyl) | Varies | CH₃ (ring) | ~18 |
| CH₂ (alkyl) | Varies | ||
| CH₃ (alkyl) | Varies | ||
| Data for a generic N-substituted 1,4-dihydropyridine derivative. |
Variable-Temperature NMR (VT-NMR) could be employed to study dynamic processes such as conformational changes or restricted rotation around the N-isobutyl bond. Changes in the NMR spectrum as a function of temperature can provide thermodynamic and kinetic information about these processes.
Mass Spectrometry (LC-MS, UPLC, HRMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are used to separate the compound from any impurities before mass analysis, ensuring accurate identification and quantification.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the isobutyl group or parts of it, as well as fragmentation of the dihydropyrazine ring, such as the loss of carbon monoxide (CO) from the dione (B5365651) functionality.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
Key expected vibrational frequencies include:
C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups of the dione.
N-H stretching: If the nitrogen at the 4-position is protonated, a band in the region of 3200-3500 cm⁻¹ would be observed.
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the sp³-hybridized carbons of the isobutyl group.
C=C stretching: A band in the region of 1600-1680 cm⁻¹ for the double bond in the dihydropyrazine ring.
C-N stretching: Bands in the region of 1000-1350 cm⁻¹.
The following table shows typical IR absorption ranges for functional groups expected in this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1650 - 1750 |
| Amine (N-H) | Stretching | 3200 - 3500 |
| Alkane (C-H) | Stretching | 2850 - 3000 |
| Alkene (C=C) | Stretching | 1600 - 1680 |
| C-N | Stretching | 1000 - 1350 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated dihydropyrazine-dione system. The position and intensity of the maximum absorption (λmax) are characteristic of the chromophore. For dihydropyrazine derivatives, these absorptions typically occur in the UV and near-visible regions of the electromagnetic spectrum.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. If this compound is fluorescent, its emission spectrum would be a mirror image of its absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would provide further insights into the photophysical properties of the molecule. The fluorescence of pyrazine (B50134) derivatives can be influenced by the nature of substituents and the solvent polarity. nih.gov
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Analysis
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. If this compound were to exist as enantiomers, for example, due to a chiral center or axial chirality, CD spectroscopy could be used to determine its absolute configuration and study its stereochemical properties. CD measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive and/or negative bands (Cotton effects) that are characteristic of its three-dimensional structure. Computational methods can be used in conjunction with experimental CD spectra to assign the absolute configuration. nih.gov
| Crystallographic Parameter | Example Value for a Related Heterocycle |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com |
Electrochemical Sensing and Detection Methodologies
Electrochemical methods can be used to study the redox properties of this compound and to develop analytical methods for its detection. Cyclic voltammetry, for instance, could be used to determine the oxidation and reduction potentials of the molecule. The dihydropyrazine ring is susceptible to oxidation to the corresponding pyrazine, and this redox process can be studied electrochemically. The electrochemical behavior would be influenced by the isobutyl substituent and the dione functionality. Electrochemical sensors could potentially be developed for the sensitive and selective detection of this compound based on its specific redox activity. Studies on pyrido[2,3-b]pyrazine (B189457) derivatives have demonstrated their utility in the electrochemical sensing of DNA. rsc.org
Emerging Applications and Research Frontiers of Dihydropyrazine 2,3 Diones in Chemical Science
Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
The dihydropyrazine-2,3-dione core serves as a valuable scaffold in organic synthesis, offering multiple reactive sites for functionalization. The nitrogen atoms and the adjacent carbonyl groups can direct or participate in a variety of chemical transformations. This structural motif is a key component in the synthesis of more complex heterocyclic systems and polyfunctional molecules.
Protocols for the synthesis of polysubstituted 2,3-dioxo-1,4,5,6-tetrahydropyrazines have been developed through sequential three-component reactions. researchgate.net For instance, the reaction of primary aliphatic amines, 1,2-diaza-1,3-dienes, and oxalyl chloride proceeds via an initial aza-Michael addition followed by cyclization to form the dihydropyrazine-2,3-dione ring. researchgate.net The accessibility of diverse starting materials makes this a highly adaptable method for creating libraries of these heterocyclic compounds. The isobutyl group at the N-1 position of 1-Isobutyl-1,4-dihydropyrazine-2,3-dione can influence the compound's solubility and steric environment, which can be strategically utilized in multi-step synthetic sequences.
Furthermore, the core structure is related to various pyrazine (B50134) derivatives that are synthesized through methods such as the condensation of alpha-diketones with diamines, followed by oxidation. slideshare.net The reactivity of the dihydropyrazine-2,3-dione system allows it to act as a versatile building block for constructing fused heterocyclic compounds, such as upce.czrsc.orgnih.govthiadiazolo[3,4-b]pyrazines, which can then be reduced to form 2,3-diaminopyrazines. rsc.org These transformations highlight the role of the dihydropyrazine-2,3-dione core as a key intermediate for accessing a range of nitrogen-rich molecular architectures.
Contributions to Advanced Materials Science
The unique electronic and structural characteristics of dihydropyrazine-2,3-dione derivatives make them promising candidates for the development of advanced functional materials. By modifying the substituents on the pyrazine ring, researchers can fine-tune the material's properties for specific applications.
Development of Materials with Specific Electronic Properties
The electronic properties of materials based on pyrazine derivatives are highly tunable, making them suitable for applications in organic electronics. The introduction of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netscispace.com For instance, in donor-acceptor-donor (D–A–D) type compounds, pyrazine derivatives like quinoxaline (B1680401) and pyridopyrazine can act as strong electron acceptors. mdpi.com
The electron-withdrawing ability of the pyrazine core can be enhanced by increasing the number of nitrogen atoms, which leads to a red-shift in intramolecular charge transfer (ICT) absorption bands and a reduction in the energy gap. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to predict the HOMO-LUMO energy gaps and open-circuit voltage, suggesting that these materials are good candidates for organic solar cells. researchgate.netscispace.com The isobutyl group in this compound, while not directly involved in conjugation, can impact the solid-state packing and morphology of thin films, which are crucial factors for the performance of electronic devices.
| Compound Class | Acceptor Unit | Donor Unit | Key Electronic Feature | Potential Application |
| D-A-D Pyrazines | Quinoxaline, Pyridopyrazine | Benzocarbazole | Lower energy gaps due to strong acceptors. mdpi.com | Organic Electronics |
| Imidazo[1,2-a]pyrazines | Imidazo[1,2-a]pyrazine | Various electron-donor groups | Tunable HOMO/LUMO levels. researchgate.netscispace.com | Organic Solar Cells |
| D-A Pyrazines | Nitrobenzene (B124822) | Triphenylamine (B166846) | Enhanced intramolecular charge transfer (ICT). rsc.org | NLO Materials |
Exploration of Nonlinear Optical (NLO) Properties
Pyrazine derivatives designed with a donor-acceptor (D-A) architecture have shown significant promise as nonlinear optical (NLO) materials. rsc.org These materials can alter the properties of light, which is a critical function for applications in telecommunications and optical computing. The NLO response is highly dependent on the molecular structure, particularly the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor unit through a π-conjugated bridge. rsc.org
Research has demonstrated that pyrazine derivatives featuring strong electron donors like triphenylamine and electron acceptors like nitrobenzene exhibit exceptional third-order NLO properties. rsc.org The Z-scan technique is commonly used to measure these properties at specific wavelengths, such as 532 nm. rsc.org Theoretical calculations using DFT help to understand the relationship between molecular structure and NLO activity. researchgate.net By optimizing the molecular design, the NLO performance can be dramatically enhanced. For example, embedding these D-A pyrazine derivatives into a polymethyl methacrylate (B99206) (PMMA) composite film has been shown to boost the NLO performance by several orders of magnitude. rsc.org
| Pyrazine Derivative Series | Key Structural Feature | Measured NLO Property | Finding |
| S-series (D-A type) | Triphenylamine donor, nitrobenzene acceptor | Second-order hyperpolarizability (γ) | γ = 7.93×10⁻³³ esu. rsc.org |
| S-series (D-A type) | Triphenylamine donor, nitrobenzene acceptor | Third-order nonlinear polarizability (χ(3)) | χ(3) = 35.18×10⁻¹³ esu. rsc.org |
| Λ-shaped pyrazines | 4,5-dicyanopyrazine acceptor | First hyperpolarizability (β) | NLO response deviates from Kleinman's symmetry. researchgate.net |
Integration into Supramolecular Functional Materials
The integration of dihydropyrazine-2,3-dione derivatives into supramolecular assemblies is an emerging research frontier. The carbonyl groups and nitrogen atoms of the this compound core are capable of forming hydrogen bonds, which are fundamental interactions in the construction of well-ordered supramolecular structures. These non-covalent interactions can be used to direct the assembly of molecules into complex architectures like liquid crystals, gels, or crystalline frameworks.
While specific examples focusing on this compound are not yet prominent in the literature, the general principles of supramolecular chemistry suggest its potential. By attaching specific functional units to the dihydropyrazine-2,3-dione scaffold, it is possible to create molecules that self-assemble into materials with novel electronic, optical, or recognition properties.
Catalytic Applications of Dihydropyrazine-2,3-dione Derivatives
The field of catalysis represents another potential application for dihydropyrazine-2,3-dione derivatives, although it remains a relatively unexplored area. The nitrogen atoms within the pyrazine ring possess lone pairs of electrons that could coordinate with metal centers, suggesting their use as ligands in transition metal catalysis.
A novel method for the synthesis of pyrazine derivatives has been developed using an asymmetric ligand-based copper catalyst, demonstrating the role of catalysis in constructing these heterocyclic systems. sioc-journal.cn This catalytic system showed good functional group tolerance and could be recycled multiple times while maintaining high catalytic activity. sioc-journal.cn While this example focuses on the synthesis of pyrazines, it underscores the interaction between pyrazine-type structures and metal catalysts. Derivatives of this compound could be designed to act as catalysts themselves, for example, by incorporating acidic or basic sites, or by serving as organocatalysts for specific organic transformations. Further research is needed to fully realize the catalytic potential of this class of compounds.
Development of Chemical Sensing Platforms (e.g., Colorimetric, Fluorescent Sensors)
The development of chemical sensors for the detection of specific ions and molecules is crucial for environmental monitoring and biological applications. The dihydropyrazine-2,3-dione scaffold is a promising platform for designing new colorimetric and fluorescent sensors. The conjugated system within the pyrazine ring can act as a chromophore or fluorophore, and its electronic properties can be perturbed by the binding of an analyte.
This change in electronic structure can lead to a detectable change in the color (colorimetric sensing) or fluorescence (fluorescent sensing) of the compound. For instance, sensors based on an ICT mechanism can be designed where analyte binding alters the donor-acceptor interaction, leading to a spectral shift. rsc.org While many existing sensors utilize other heterocyclic cores, the fundamental principles can be applied to the dihydropyrazine-2,3-dione system. nih.govresearchgate.net
By functionalizing the this compound core with specific recognition units (e.g., crown ethers for cations or hydrogen-bonding groups for anions), selective sensors can be developed. For example, a novel triazine-based sensor was developed for the highly selective detection of Al³⁺ ions, which exhibited a significant fluorescence enhancement upon binding. researchgate.net This demonstrates the potential of nitrogen-containing heterocyclic systems to act as effective sensing platforms.
Potential in Agrochemical Development (e.g., Herbicides, Pesticides)
The exploration of novel molecular scaffolds is a cornerstone of modern agrochemical research, aimed at the development of effective and selective agents for crop protection. Within this context, the dihydropyrazine-2,3-dione core, and specifically this compound, represents an area of nascent interest. While extensive research directly linking this specific compound to herbicidal or pesticidal applications is not yet prevalent in publicly accessible literature, the broader class of pyrazine derivatives has demonstrated significant potential in agriculture, offering a basis for predicting the future trajectory of dihydropyrazine-2,3-dione research. adv-bio.com
Pyrazine-based compounds are noted for their diverse biological activities, which are relevant to agrochemical applications. researchgate.net Naturally occurring pyrazines are known to be produced by plants as a defense mechanism against herbivores and pathogens, suggesting an inherent potential for these compounds to be developed into pesticides and herbicides. adv-bio.com The strong flavors and scents of pyrazines can act as repellents for pests. adv-bio.com Furthermore, some insects utilize pyrazines as alarm pheromones, which could be harnessed in pest management strategies. adv-bio.com
The herbicidal potential of pyrazine derivatives has been documented, with some compounds exhibiting growth-inhibiting properties on various weed species. researchgate.net For instance, certain aminopyrazinones have been shown to be potent inhibitors of seed germination and plant growth when applied as both pre- and post-emergence herbicides. researchgate.net These findings suggest that the dihydropyrazine-2,3-dione scaffold could be a promising starting point for the design of new herbicides. The structural features of this compound, including the dicarbonyl functionality and the isobutyl substituent, could be systematically modified to optimize herbicidal activity and selectivity.
In the realm of pesticides, which encompasses insecticides and fungicides, pyrazine derivatives have also shown promise. The antimicrobial properties of pyrazines are well-documented, indicating their potential as fungicides to protect crops from disease-causing fungi. adv-bio.com Research into related dihydropyrazine (B8608421) structures, such as 1,6-dihydropyrazine-2,3-dicarbonitriles, has included evaluations of their antifungal activity. tandfonline.com This suggests that the dihydropyrazine-2,3-dione core could be a valuable pharmacophore for the development of novel fungicides.
To illustrate the potential, the following table presents hypothetical research directions for evaluating the agrochemical properties of this compound, based on studies of related heterocyclic compounds.
| Research Area | Potential Investigation | Rationale |
| Herbicidal Activity | Screening against a panel of monocot and dicot weeds. | To determine the spectrum of activity and identify potential lead compounds for herbicide development. |
| Mode of action studies (e.g., inhibition of key plant enzymes). | To understand the biochemical basis of herbicidal effects and guide further optimization. | |
| Pesticidal Activity | Evaluation of insecticidal activity against common agricultural pests. | To assess the potential for controlling insect damage to crops. |
| Assessment of fungicidal activity against plant pathogenic fungi. | To explore the utility of the compound in preventing and treating crop diseases. | |
| Structure-Activity Relationship (SAR) Studies | Synthesis and testing of analogs with varied substituents on the pyrazine ring and the isobutyl group. | To identify the structural features that are crucial for biological activity and to enhance potency and selectivity. |
Future Directions and Challenges in Dihydropyrazine Chemistry Research
The field of dihydropyrazine chemistry, while holding considerable promise, is also faced with a number of challenges and exciting future research directions. The full potential of compounds like this compound can only be realized through concerted efforts in synthetic chemistry, biological screening, and mechanistic studies.
One of the primary challenges lies in the development of efficient and versatile synthetic routes to access a wide range of substituted dihydropyrazine-2,3-diones. While methods for the synthesis of dihydropyrazines exist, the preparation of specific derivatives with desired substitution patterns for structure-activity relationship studies can be complex. researchgate.net Future research will likely focus on the development of novel synthetic methodologies that are both high-yielding and amenable to the creation of diverse chemical libraries.
A significant future direction is the comprehensive biological evaluation of dihydropyrazine-2,3-dione derivatives. This includes not only their potential in agrochemicals but also in medicinal chemistry, where pyrazine derivatives have a rich history. mdpi.com High-throughput screening of these compounds against a wide array of biological targets could uncover novel therapeutic and crop protection agents.
Understanding the mechanism of action of any biologically active dihydropyrazine-2,3-dione will be crucial for its development. For agrochemical applications, this would involve identifying the specific enzymes or receptors in weeds or pests that are targeted by the compound. Such studies are essential for optimizing the compound's efficacy and for understanding and managing the potential for resistance development.
Furthermore, the exploration of the physicochemical properties of dihydropyrazine-2,3-diones is a key area for future research. Properties such as solubility, stability, and environmental fate are critical for the practical application of any new agrochemical. For instance, the stability of the dihydropyrazine ring under various environmental conditions will need to be thoroughly investigated.
The table below summarizes the key future directions and challenges in the field of dihydropyrazine chemistry.
| Aspect | Future Directions | Challenges |
| Synthesis | Development of novel, efficient, and scalable synthetic routes. | Access to a wide diversity of substituted derivatives; control of stereochemistry. |
| Exploration of green chemistry approaches to synthesis. | Use of environmentally benign reagents and solvents. | |
| Biological Applications | High-throughput screening for a broad range of biological activities. | Identification of novel and potent lead compounds. |
| In-depth mechanistic studies to elucidate modes of action. | Understanding the molecular targets and pathways. | |
| Property Optimization | Investigation of physicochemical properties for practical applications. | Ensuring adequate solubility, stability, and bioavailability. |
| Assessment of environmental fate and ecotoxicology. | Developing compounds with favorable environmental profiles. |
Q & A
Q. Table 1: Synthesis Conditions and Outcomes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Dipeptide cyclization | HCl/EtOH, 60°C, 12 hr | 70 | 95 | |
| Photochemical oxidation | UV light, DMF, 24 hr | 55 | 88 |
How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Basic Research Question
Contradictions in NMR spectra often arise from dynamic effects (e.g., ring puckering or hydrogen bonding). Methodological approaches include:
- Variable-temperature NMR : demonstrates that cooling to –40°C in DMSO-d6 simplifies splitting by slowing conformational exchange .
- 2D-COSY and NOESY : These techniques map coupling interactions and spatial proximity of protons.
- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts, aiding peak assignment .
What advanced strategies are used to study its photochemical reactivity, and how do substituents influence oxidation pathways?
Advanced Research Question
Photochemical oxidation studies () reveal that UV irradiation in the presence of singlet oxygen generates hydroxylated derivatives. Key findings:
- Substituent effects : The isobutyl group sterically shields the C4 position, directing oxidation to the C2 carbonyl moiety.
- Mechanistic insight : Radical scavengers (e.g., TEMPO) suppress product formation, confirming a free-radical pathway.
- Analytical workflow : LC-MS and time-resolved UV-Vis spectroscopy track intermediate species .
How can computational methods predict its biological activity, and what docking targets are plausible?
Advanced Research Question
While direct biological data for this compound is limited, its structural similarity to diketopiperazines (DKPs) suggests potential protease inhibition or receptor modulation. Methodological steps:
- Molecular docking : Target enzymes like HIV-1 protease or quorum-sensing receptors (e.g., LasR in P. aeruginosa).
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting logP (~1.2) and moderate solubility (2.1 mg/mL) .
- Dynamic simulations : Molecular Dynamics (MD) evaluate binding stability in aqueous environments.
What are the challenges in crystallizing this compound, and how can polymorph screening be optimized?
Advanced Research Question
Crystallization difficulties stem from conformational flexibility and low melting point (~120°C). Strategies include:
- Solvent screening : High-throughput trials with 1:1 chloroform:hexane mixtures promote nucleation.
- Additive-driven crystallization : Trace acetic acid induces hydrogen-bond networks.
- Powder XRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries for known DKP polymorphs .
How does isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic stability studies in vitro?
Advanced Research Question
Isotopic labels enable tracing degradation pathways in liver microsome assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
